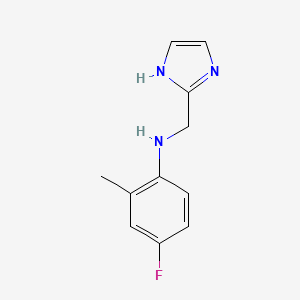

4-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline

Description

Properties

IUPAC Name |

4-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c1-8-6-9(12)2-3-10(8)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDRZGRGSPTDFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NCC2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline typically involves the reaction of 4-fluoro-2-methylaniline with an appropriate imidazole derivative under specific reaction conditions. The reaction conditions may include the use of solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

4-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents can be replaced by different functional groups using appropriate reagents and conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Imidazole-Linked Aniline Derivatives

- N-(1H-Imidazol-2-ylmethyl)-4-methylaniline (CAS 660405-11-8): Differs by lacking the fluorine substituent at C4 and having a methyl group at C4 instead of C2.

- 5-Fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline (CAS 1249279-06-8):

A positional isomer with fluorine at C5 instead of C4. The shift in fluorine placement modifies the compound’s dipole moment and steric interactions, impacting binding affinity in biological systems .

Halogen-Substituted Analogues

- 2-Chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole (CAS 256519-11-6):

Replaces the aniline moiety with a benzimidazole core. The chlorine atom at C2 and fluorine at C4 create a distinct electronic profile, increasing lipophilicity compared to the target compound . - (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline :

Features a brominated thiophene substituent instead of imidazole. The thiophene’s sulfur atom and bromine enhance π-stacking capabilities and electrophilic reactivity, as shown in DFT studies .

Electronic and Reactivity Properties

- Electron-Withdrawing vs. Electron-Donating Groups :

The fluorine atom at C4 in the target compound increases the electron deficiency of the aromatic ring, enhancing electrophilic substitution reactivity. In contrast, compounds like N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine () use chlorine, which has weaker electron-withdrawing effects but greater steric bulk . - Frontier Molecular Orbitals (FMOs) :

DFT analyses of thiophene-containing analogues () reveal lower HOMO-LUMO gaps (4.5–5.2 eV) compared to imidazole derivatives, suggesting higher reactivity in Suzuki coupling reactions .

Comparative Data Table

Biological Activity

4-Fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline is a chemical compound with the molecular formula C10H10FN3 and a molecular weight of approximately 191.20 g/mol. This compound features a fluorine atom at the para position of the aniline ring and an imidazole moiety attached via a methylene bridge, which contributes to its unique properties and potential applications in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activities, including antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various microbial strains with promising results.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 40 μg/mL | Effective against Gram-positive bacteria |

| Bacillus subtilis | 300 μg/mL | Moderate effectiveness |

| Escherichia coli | 200 μg/mL | Effective against Gram-negative bacteria |

| Pseudomonas aeruginosa | 500 μg/mL | Lower effectiveness noted |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Antiviral Activity

The compound has also shown potential antiviral activity. Preliminary studies indicate that it may inhibit viral replication through interactions with viral enzymes or receptors. Further research is needed to elucidate the specific mechanisms involved in its antiviral effects.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, notably in MCF-7 breast cancer cells.

Case Study: Apoptosis Induction

A study assessed the compound's effects on MCF-7 cells, revealing that it accelerates apoptosis in a dose-dependent manner. The IC50 value was determined to be approximately 25.72 ± 3.95 μM, indicating significant cytotoxicity against these cancer cells .

The proposed mechanism involves the interaction of the imidazole ring with specific cellular targets, potentially modulating pathways related to cell survival and apoptosis. This interaction may lead to the disruption of critical signaling pathways involved in tumor growth and proliferation.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Variations in substituent positioning can significantly influence its chemical behavior and biological efficacy.

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| This compound | Contains a methyl group at the ortho position | May exhibit different reactivity due to steric effects |

| 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline | Contains chlorine instead of fluorine at meta position | Altered reactivity and potential biological activity |

| 4-fluoro-N-(1H-imidazol-2-ylmethyl)-3-methylaniline | Methyl group at the meta position | Different interaction profiles with biological targets |

These comparisons highlight how subtle changes in molecular structure can lead to variations in biological activity, providing insights for future drug design efforts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 2-methyl-4-fluoroaniline with 1H-imidazole-2-carboxaldehyde under reducing conditions (e.g., NaBH₃CN) in methanol/acetic acid yields the target compound. Purity (>95%) is achievable through column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol . Monitoring reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and characterizing with ¹H/¹³C NMR (e.g., imidazole protons at δ 6.8–7.2 ppm) ensures quality .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies by dissolving the compound in buffers (pH 1–13) and incubating at 25–60°C for 24–72 hours. Analyze degradation via HPLC (C18 column, 254 nm UV detection). The compound is stable in neutral to slightly acidic conditions but undergoes hydrolysis in strong bases (pH >10) via cleavage of the imidazole-methylaniline bond .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Use a combination of:

- ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm), imidazole protons (δ 6.8–7.2 ppm), and methyl groups (δ 2.3–2.5 ppm).

- HRMS : Exact mass (calculated for C₁₁H₁₂FN₃: 205.1018; observed: 205.1021).

- FTIR : N-H stretch (~3400 cm⁻¹), C-F stretch (~1220 cm⁻¹), and imidazole ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Perform density-functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to determine:

- HOMO-LUMO gaps : Correlate with redox behavior (e.g., susceptibility to oxidation at the imidazole ring).

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., fluorine as an electron-withdrawing group enhances electrophilicity at the aniline ring) .

Q. What strategies resolve contradictions in biological activity data across in vitro assays?

- Methodological Answer : If cytotoxicity results vary (e.g., IC₅₀ discrepancies in SRB vs. MTT assays), validate via orthogonal methods:

- SRB assay : Measures total protein content, suitable for adherent cells .

- Flow cytometry : Quantifies apoptosis/necrosis ratios.

- Dose-response normalization : Account for differences in cell permeability and metabolic activity .

Q. How does regioselectivity in substitution reactions impact the synthesis of derivatives?

- Methodological Answer : The fluorine atom at the para position directs electrophilic substitution to the ortho position of the aniline ring. For example, nitration with HNO₃/H₂SO₄ yields 4-fluoro-2-methyl-5-nitro-N-(1H-imidazol-2-ylmethyl)aniline. Verify regiochemistry via NOE NMR or X-ray crystallography .

Q. What in silico approaches are effective for predicting biological targets of this compound?

- Methodological Answer : Use molecular docking (AutoDock Vina) against targets like orexin receptors (e.g., OX1R/OX2R). The imidazole moiety may form hydrogen bonds with Asp203 in OX1R, while the fluorophenyl group engages in π-π stacking with Tyr318. Validate predictions with SPR (binding affinity ~μM range) .

Q. How can reaction conditions be optimized to suppress byproducts during large-scale synthesis?

- Methodological Answer : Control byproduct formation (e.g., dimerization) by:

- Temperature modulation : Keep reactions below 40°C.

- Catalyst screening : Use Pd/C for selective hydrogenation.

- In situ FTIR monitoring : Track intermediate formation (e.g., Schiff base at 1650 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.